molecular formula C13H8BrNO B1380011 2-Bromo-6-phenoxybenzonitrile CAS No. 1365271-93-7

2-Bromo-6-phenoxybenzonitrile

Cat. No.: B1380011
CAS No.: 1365271-93-7
M. Wt: 274.11 g/mol
InChI Key: ALIYNKFWPSXARU-UHFFFAOYSA-N
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Description

2-Bromo-6-phenoxybenzonitrile (CAS No. 1365271-93-7) is a halogenated aromatic nitrile with the molecular formula C₁₃H₈BrNO and a molecular weight of 274.11 g/mol. Structurally, it features a bromine atom at the 2-position, a phenoxy group at the 6-position, and a nitrile group at the benzonitrile core. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, owing to its versatile reactivity in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

2-bromo-6-phenoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIYNKFWPSXARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-phenoxybenzonitrile typically involves the bromination of 6-phenoxybenzonitrile. One common method includes the reaction of 6-phenoxybenzonitrile with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-phenoxybenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-phenoxybenzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-phenoxybenzonitrile involves its ability to undergo various chemical transformations. The bromine atom and phenoxy group provide sites for nucleophilic and electrophilic reactions, respectively. These reactions can lead to the formation of new chemical bonds and the synthesis of complex molecules. The nitrile group can also participate in reactions, such as hydrolysis, to form carboxylic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-Bromo-6-phenoxybenzonitrile and analogous brominated nitriles significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Molecular Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
This compound C₁₃H₈BrNO Br (2), -OPh (6), -CN (1) 274.11 Aromatic, bulky phenoxy group
2-Bromo-6-(2-methylpropoxy)benzonitrile C₁₁H₁₂BrNO Br (2), -OCH₂CH(CH₃)₂ (6), -CN 254.12 Alkoxy substituent, branched chain
2-Bromo-6-fluorobenzonitrile C₇H₃BrFN Br (2), F (6), -CN (1) 200.01 Smaller aromatic core, electronegative F
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO Br (5), -OH (2), -CN (1) 198.02 Hydroxyl group enabling H-bonding
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄N₂FBr Br (3), F (2), -NH₂ (6), -CN 215.02 Amino group for nucleophilic reactions

Physicochemical Properties and Reactivity

This compound: Stability: The phenoxy group enhances steric hindrance and π-π stacking, improving thermal stability compared to alkoxy-substituted analogs . Reactivity: Bromine at the 2-position facilitates Suzuki-Miyaura couplings, while the nitrile group can undergo hydrolysis to carboxylic acids or reduction to amines .

2-Bromo-6-(2-methylpropoxy)benzonitrile: Solubility: The branched alkoxy group increases lipophilicity, making it more soluble in organic solvents than the phenoxy analog . Applications: Used in agrochemical synthesis due to its moderate steric bulk and ease of functionalization .

2-Bromo-6-fluorobenzonitrile :

  • Electron Effects : Fluorine’s electronegativity directs electrophilic substitution to the 4-position, contrasting with bromine’s ortho/para-directing nature .
  • Reactivity : Fluorine enhances metabolic stability in pharmaceutical intermediates .

5-Bromo-2-hydroxybenzonitrile :

  • Hydrogen Bonding : The hydroxyl group forms intramolecular H-bonds with the nitrile, affecting crystallization behavior and solubility in polar solvents .
  • Applications : Key intermediate in antiretroviral and anticancer drug synthesis .

6-Amino-3-bromo-2-fluorobenzonitrile: Reactivity: The amino group enables diazotization and coupling reactions, expanding utility in heterocyclic chemistry .

Application Comparison

Compound Primary Applications Key Advantages
This compound Pharmaceutical intermediates, agrochemicals High stability, versatile coupling reactivity
2-Bromo-6-(2-methylpropoxy)benzonitrile Agrochemicals, polymer additives Lipophilicity for membrane penetration
2-Bromo-6-fluorobenzonitrile Fluorinated drug candidates, OLED materials Enhanced metabolic stability, electron-deficient core
5-Bromo-2-hydroxybenzonitrile Antiretroviral drugs, osteoporosis therapies H-bonding capability for crystal engineering
6-Amino-3-bromo-2-fluorobenzonitrile Heterocyclic synthesis, bioactive molecule research Amino group for functional diversification

Biological Activity

2-Bromo-6-phenoxybenzonitrile is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, drawing from a diverse range of scientific literature.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C14H10BrNO
  • Molecular Weight : 288.14 g/mol

The compound features a bromine atom and a phenoxy group attached to a benzonitrile backbone, which contributes to its unique biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell cycle regulation, leading to cell cycle arrest.
  • Induction of Apoptosis : It promotes apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines, which are often upregulated in tumor microenvironments.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound.
    • Results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy.
    • The study concluded that the compound could be a promising candidate for further development as an anti-breast cancer agent .
  • In Vivo Studies :
    • An animal model study administered this compound to mice implanted with A549 lung cancer cells.
    • The treatment resulted in a significant reduction in tumor size compared to control groups, suggesting effective systemic bioavailability and therapeutic potential .
  • Synergistic Effects :
    • A combination therapy study evaluated the effects of this compound with standard chemotherapeutic agents.
    • The results showed enhanced cytotoxicity when used in combination, indicating potential for use in multi-drug regimens .

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